1-(4-fluorophenyl)-4-isopropyl-7-((2-methoxyethyl)thio)-1H-pyrazolo[3,4-d]pyridazine
Description
Properties
IUPAC Name |
1-(4-fluorophenyl)-7-(2-methoxyethylsulfanyl)-4-propan-2-ylpyrazolo[3,4-d]pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN4OS/c1-11(2)15-14-10-19-22(13-6-4-12(18)5-7-13)16(14)17(21-20-15)24-9-8-23-3/h4-7,10-11H,8-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNLYHSCKCSOVQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C(C2=C1C=NN2C3=CC=C(C=C3)F)SCCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-Fluorophenyl)-4-isopropyl-7-((2-methoxyethyl)thio)-1H-pyrazolo[3,4-d]pyridazine is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrazolo[3,4-d]pyridazine core with specific substitutions that may influence its biological activity. The presence of a fluorophenyl group and a methoxyethyl thio moiety contributes to its lipophilicity and interaction with biological targets.
Research indicates that compounds within the pyrazolo[3,4-d]pyridazine class may exert their effects through several mechanisms:
- Inhibition of Enzymatic Activity : Many pyrazole derivatives have shown potential as inhibitors of various kinases, including p38 MAP kinase. This inhibition can lead to reduced inflammation and modulation of cell signaling pathways involved in disease processes .
- Antiproliferative Effects : Some studies have demonstrated that similar compounds can inhibit cell proliferation in cancer cell lines, suggesting potential anticancer properties .
Biological Activity Data
| Biological Activity | Effect | Reference |
|---|---|---|
| Kinase Inhibition | Inhibition of p38 MAP kinase | |
| Cytotoxicity | Reduced viability in cancer cells | |
| Antiinflammatory Properties | Modulation of inflammatory pathways |
Case Studies
-
Inhibition of p38 MAP Kinase :
A study reported the synthesis of various pyrazolo compounds that demonstrated potent inhibition of p38 MAP kinase with IC50 values in the low micromolar range. The structure-activity relationship (SAR) highlighted the significance of specific substituents on the pyrazole ring for enhancing inhibitory potency . -
Antiproliferative Activity :
In vitro assays on human cancer cell lines revealed that derivatives similar to this compound exhibited significant cytotoxic effects. For instance, one derivative caused complete cell death at concentrations above 50 µM, while another showed no significant toxicity at lower doses .
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Preliminary studies suggest favorable oral bioavailability and metabolic stability. However, further investigation into its toxicity profile is necessary to ensure safety for clinical applications.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structural and synthetic differences between the target compound and analogous pyrazolo derivatives:
Key Observations:
Structural Variations: The target compound substitutes position 7 with a 2-methoxyethylthio group, contrasting with the 7-thiol in or the 4-amino group in . This thioether modification may reduce oxidative susceptibility compared to free thiols. The 1-(4-fluorophenyl) group is shared with and , but uses a 2-methoxyphenyl substituent, which alters electronic properties and steric accessibility.
Synthetic Approaches: Pyrazolo-pyrimidines in are synthesized via formamide reflux, whereas pyrazolo-pyridazines (e.g., ) likely require thiol-alkylation or nucleophilic substitution for sulfur-containing substituents.
Pharmacological Implications :
- Nitro groups (e.g., in ) are often associated with prodrug activation but may raise toxicity concerns. The target compound avoids this via fluorophenyl and methoxyethylthio groups.
- tert-Butyl substituents (as in ) enhance metabolic stability but may reduce solubility, whereas the target’s 2-methoxyethyl chain balances lipophilicity and aqueous compatibility.
Research Findings and Trends
- Kinase Inhibition : Pyrazolo-pyridazines with electron-withdrawing substituents (e.g., 4-fluorophenyl) show affinity for ATP-binding pockets in kinases. The target’s 4-isopropyl group may confer selectivity toward specific kinase isoforms .
- Solubility vs. Stability : The 2-methoxyethylthio group in the target compound likely improves solubility over alkylthio analogs (e.g., ) without sacrificing stability, a critical factor for oral bioavailability.
- Synthetic Scalability : Methods in using PyBOP and DMF suggest scalable routes for functionalizing similar cores, though thioether formation may require optimization to avoid byproducts.
Q & A
Basic: What are the key synthetic pathways for this compound, and what analytical techniques are critical for confirming its purity?
Answer:
The synthesis involves multi-step routes, starting with the condensation of hydrazones with substituted pyridazines under acidic conditions to form the pyrazolo[3,4-d]pyridazine core . Introducing the 2-methoxyethylthio group typically employs nucleophilic substitution or thiol-ene reactions. For example, reacting a pre-functionalized pyridazine intermediate with 2-methoxyethanethiol in the presence of a base (e.g., NaH) can achieve this .
Analytical validation:
- NMR spectroscopy (¹H/¹³C) confirms regiochemistry, particularly the substitution pattern of the fluorophenyl and isopropyl groups .
- HPLC (with UV detection at 254 nm) ensures purity (>95%) and identifies byproducts like unreacted starting materials .
Advanced: How can researchers optimize synthetic yield when scaling from milligram to gram quantities?
Answer:
Yield optimization requires:
- Solvent selection: Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while dichloromethane minimizes side reactions during coupling steps .
- Catalyst tuning: Palladium-based catalysts (e.g., Pd/C) improve efficiency in Suzuki-Miyaura reactions for aryl group introduction .
- Temperature control: Maintaining 60–80°C during cyclization steps reduces kinetic byproducts .
Scale-up considerations: - Use gradient elution in column chromatography for efficient separation.
- Recrystallization in ethanol/water mixtures enhances purity without significant yield loss .
Basic: What structural features influence solubility and stability under experimental conditions?
Answer:
- Solubility: The 2-methoxyethylthio group increases polarity, favoring solubility in DMSO or methanol. The fluorophenyl group contributes to hydrophobicity, requiring balanced solvent systems (e.g., DMSO:H₂O = 9:1) for in vitro assays .
- Stability:
- The thioether bond is susceptible to oxidation; storage under nitrogen at -20°C is recommended.
- Acidic conditions (pH < 5) may hydrolyze the pyridazine ring, necessitating pH-neutral buffers during biological testing .
Advanced: How should researchers address contradictions in reported biological activity data for this compound?
Answer:
Contradictions often arise from:
- Assay variability: Differences in cell lines (e.g., HEK293 vs. HeLa) or enzyme isoforms can alter IC₅₀ values. Validate activity using orthogonal assays (e.g., fluorescence polarization and radiometric kinase assays) .
- Impurity interference: Trace byproducts (e.g., des-thio derivatives) may confound results. Repurify the compound via preparative HPLC before retesting .
- Structural analogs: Compare with compounds like 5-(4-Fluorophenyl)-2-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine to identify SAR trends (see Table 1 in ).
Advanced: What computational methods predict binding affinity to kinase targets, and how can models be validated?
Answer:
- Molecular docking (AutoDock Vina): Simulate interactions with ATP-binding pockets of kinases (e.g., CDK2). Focus on hydrogen bonding with the pyridazine nitrogen and hydrophobic contacts with the isopropyl group .
- Molecular dynamics (MD) simulations: Assess binding stability over 100 ns trajectories using AMBER or GROMACS.
Experimental validation: - Compare docking scores with experimental IC₅₀ values from kinase inhibition assays.
- Use alanine-scanning mutagenesis to confirm critical residues identified in silico .
Basic: What are the primary degradation pathways under accelerated stability testing?
Answer:
- Hydrolysis: The thioether bond degrades in aqueous buffers at pH > 8, forming a sulfoxide derivative (detectable via LC-MS at m/z +16) .
- Oxidation: The pyrazolopyridazine core undergoes photodegradation under UV light, producing a quinazoline-like byproduct. Mitigate by storing in amber vials and adding antioxidants (e.g., 0.1% BHT) .
Advanced: How can researchers resolve discrepancies in spectroscopic data during structural elucidation?
Answer:
Discrepancies in NMR or IR spectra may stem from:
- Tautomerism: The pyrazolopyridazine system can exist in multiple tautomeric forms. Use 2D NMR (HSQC, HMBC) to assign protons and carbons unambiguously .
- Dynamic effects: Rotameric states of the isopropyl group split signals in ¹H NMR. Acquire spectra at elevated temperatures (e.g., 50°C) to coalesce peaks .
Basic: What solvents and conditions are optimal for recrystallization?
Answer:
- Solvent pairs: Ethanol/water (7:3) or ethyl acetate/hexane (1:2) yield high-purity crystals.
- Cooling rate: Gradual cooling from 60°C to 4°C over 12 hours prevents amorphous solid formation .
Advanced: What strategies improve selectivity in kinase inhibition assays?
Answer:
- ATP concentration modulation: Use ATP levels closer to physiological conditions (1–2 mM) to reduce false positives.
- Counter-screening: Test against off-target kinases (e.g., PKA, PKC) to identify scaffold-specific interactions .
Basic: How is the compound’s logP experimentally determined, and what values are typical?
Answer:
- Shake-flask method: Partition between octanol and PBS (pH 7.4). UV-Vis quantification gives logP ≈ 2.8, consistent with its moderate hydrophobicity .
- HPLC retention time correlation: Compare with standards of known logP (e.g., caffeine, naproxen) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
